molecular formula C11H13N3O B1309383 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-75-4

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1309383
CAS No.: 878208-75-4
M. Wt: 203.24 g/mol
InChI Key: PLMQLLKCHZBBGZ-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 5-phenyl-1,2-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with 2-bromoethylamine hydrobromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazolone ring.

    Reduction: Reduced forms of the compound, potentially altering the pyrazolone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrazolone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: 4-(2-aminoethyl)benzene-1,2-diol, a neurotransmitter with a similar aminoethyl group.

    Phenylhydrazine: A precursor in the synthesis of pyrazolone derivatives.

    Pyrazolone: The core structure shared by many biologically active compounds.

Uniqueness

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of a pyrazolone ring with an aminoethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMQLLKCHZBBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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